molecular formula C16H16N2O2 B4414674 1-Phenyl-3-(4-prop-2-enoxyphenyl)urea

1-Phenyl-3-(4-prop-2-enoxyphenyl)urea

Cat. No.: B4414674
M. Wt: 268.31 g/mol
InChI Key: JNLAHFUKUBOZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(4-prop-2-enoxyphenyl)urea is a synthetic urea derivative of interest in chemical and pharmaceutical research. Compounds featuring the phenylurea scaffold are known to serve as key intermediates in organic synthesis and are frequently investigated for their potential biological activities. For instance, structurally related arylurea derivatives have been synthesized and evaluated in scientific studies for various properties, indicating the research utility of this class of compounds . The specific molecular architecture of this compound, which incorporates a phenylurea group linked to a propenoxy phenyl moiety, may make it a candidate for use in the development of novel small molecules or in structure-activity relationship (SAR) studies. Researchers are advised to consult the relevant scientific literature for guidance on handling, storage, and potential applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-phenyl-3-(4-prop-2-enoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-12-20-15-10-8-14(9-11-15)18-16(19)17-13-6-4-3-5-7-13/h2-11H,1,12H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLAHFUKUBOZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(allyloxy)phenyl]-N’-phenylurea typically involves the reaction of 4-(allyloxy)aniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-(allyloxy)aniline and phenyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Procedure: The 4-(allyloxy)aniline is dissolved in the solvent, and phenyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the completion of the reaction.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-[4-(allyloxy)phenyl]-N’-phenylurea.

Industrial Production Methods

In an industrial setting, the production of N-[4-(allyloxy)phenyl]-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(allyloxy)phenyl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield allyl aldehyde or allyl carboxylic acid, while nitration of the phenyl ring can produce nitro derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of 1-phenyl-3-(4-prop-2-enoxyphenyl)urea derivatives as potential anticancer agents. These compounds have been designed to target specific cancer cell lines, demonstrating significant antiproliferative effects.

Case Study: Antiproliferative Activity

A study synthesized a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which include variations of the target compound. The results indicated that many of these derivatives exhibited notable activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. For instance, one derivative showed an IC50 value of 2.39 μM for A549 cells, comparable to the established drug sorafenib .

Compound Cell Line IC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39
SorafenibA5492.12
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-1163.90
SorafenibHCT-1162.25

These findings suggest that derivatives of this compound could serve as promising candidates for further development in cancer therapy.

Anti-inflammatory Applications

The compound also exhibits potential as an agonist for the formyl peptide receptor-like 1 (FPRL1), which is implicated in various inflammatory diseases. FPRL1 agonists have been shown to modulate immune responses and reduce inflammation.

Case Study: FPRL1 Agonist Activity

Research has indicated that urea derivatives can act as effective FPRL1 agonists, potentially providing therapeutic benefits in conditions such as chronic airway diseases and cancers. The ability to influence inflammatory pathways makes these compounds relevant in treating diseases characterized by excessive inflammation .

Pharmacokinetic Improvements

The pharmacokinetic properties of urea derivatives have been improved through structural modifications. For example, a study demonstrated that certain modifications led to significantly enhanced potency and bioavailability compared to earlier compounds.

Case Study: Enhanced Potency

A particular derivative exhibited a seven-fold increase in potency over its adamantane analogue when tested in vivo for its ability to reduce hyperalgesia in a carrageenan-induced inflammatory pain model. This suggests that the structural characteristics of urea compounds can be optimized for better therapeutic outcomes .

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)phenyl]-N’-phenylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structure-Activity Relationships (SAR)

  • Alkyl Chain Length : In complement inhibitors (), pentyl/hexyl chains (e.g., 7l) improved activity 1000-fold vs. shorter chains due to enhanced hydrophobic interactions .
  • Substituent Position : Para-substitution (e.g., 4-methoxy in ) is critical for activity, while meta-substitution (a-f) reduced potency .
  • Heterocyclic Moieties : Quinazoline () and triazole () substituents enhance target selectivity, likely via π-π stacking or hydrogen bonding.
  • Electron-Donating Groups : The allyloxy group in the target compound may improve solubility and metabolic stability compared to bulkier substituents (e.g., quinazoline in ) .

Physicochemical Properties

Property Target Compound (Inferred) Compound 24 7l (Complement Inhibitor)
Molecular Weight (g/mol) ~268 (calculated) 422.16 ~400 (estimated)
LogP ~3.5 (estimated) Higher (bulky substituent) ~4.0 (optimized lipophilicity)
Hydrogen Bond Donors 2 2 2

Key Research Findings

Substituent Bulkiness : Bulky groups (e.g., quinazoline in ) improve kinase inhibition but may reduce bioavailability. The allyloxy group balances steric effects and metabolic stability .

Chain Length Optimization : Longer alkyl chains (C5–C6) in complement inhibitors maximize hydrophobic binding, suggesting the allyloxy group’s shorter chain may limit potency in this context .

Synthetic Flexibility : Urea derivatives tolerate diverse substituents, enabling rapid SAR exploration (e.g., triazoles in , thiazoles in ) .

Q & A

Q. What are the optimal synthesis conditions for 1-Phenyl-3-(4-prop-2-enoxyphenyl)urea?

  • Methodological Answer : The synthesis typically involves coupling phenyl isocyanate with 4-prop-2-enoxyaniline under controlled conditions. Key parameters include:
  • Temperature : 0–5°C during initial mixing to minimize side reactions .

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to stabilize intermediates .

  • Reaction Time : 12–24 hours for complete urea bond formation .

  • Yield Optimization : Use of molecular sieves to absorb moisture, improving purity (up to 85% yield reported in analogous urea syntheses) .

    Condition Impact on Yield Reference
    THF, 0°C78% yield
    DCM, RT65% yield

Q. How is this compound characterized for structural validation?

  • Methodological Answer : Multi-technique validation is critical:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm urea NH peaks (~6.5–7.5 ppm) and aromatic/enoxy group signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 311.2) .
  • HPLC : Purity >95% achieved via reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What purification strategies are effective for this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water (7:3 v/v) to isolate crystalline product .
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted starting materials .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved biological activity?

  • Methodological Answer :
  • Core Modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., 4-F, 4-Cl) to enhance enzyme binding .

  • Side Chain Adjustments : Introducing bulkier groups (e.g., tetrahydroquinoline) improves pharmacokinetic properties .

  • Data-Driven SAR : Compare inhibitory IC50_{50} values across analogs (see table below) .

    Analog Modification IC50_{50} (µM) Reference
    1-(4-Fluorophenyl)-3-[...]ureaFluorine substitution0.12
    1-(4-Chlorophenyl)-3-[...]ureaChlorine substitution0.08

Q. What experimental approaches validate the compound’s mechanism as an enzyme inhibitor?

  • Methodological Answer :
  • Kinetic Assays : Measure inhibition constants (KiK_i) via Lineweaver-Burk plots under varying substrate concentrations .
  • X-ray Crystallography : Resolve inhibitor-enzyme complexes (e.g., with trypsin-like proteases) to identify binding motifs .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and enthalpy changes .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in ATP-binding pockets .
  • MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes .
  • QSAR Models : Train models on datasets of urea derivatives to predict bioactivity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, antiproliferative activity in MCF-7 vs. HeLa cells may differ due to receptor expression .
  • Dose-Response Validation : Replicate studies using standardized protocols (e.g., NCI-60 panel guidelines) .
  • Meta-Analysis : Aggregate data from >3 independent studies to identify trends .

Data Contradiction Analysis Example

A 2025 study reported IC50_{50} = 0.08 µM for 1-(4-Chlorophenyl)-3-[...]urea against kinase X , while a 2023 study noted IC50_{50} = 0.35 µM . Potential resolutions:

  • Assay Variability : Differences in ATP concentration (2 mM vs. 1 mM) .
  • Enzyme Source : Recombinant vs. native kinase X .

Key Takeaways

  • Synthesis : Prioritize anhydrous conditions and post-synthesis purification.
  • SAR : Focus on halogen substitutions and heterocyclic extensions for enhanced activity.
  • Validation : Combine kinetic, structural, and computational methods for mechanistic clarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-(4-prop-2-enoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Phenyl-3-(4-prop-2-enoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.